molecular formula C11H6Cl2N2O3 B183573 2-(2,4-Dichlorophenoxy)-5-nitropyridine CAS No. 28232-31-7

2-(2,4-Dichlorophenoxy)-5-nitropyridine

Cat. No.: B183573
CAS No.: 28232-31-7
M. Wt: 285.08 g/mol
InChI Key: SDDZKOFWHYUPRR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-5-nitropyridine (CAS: 28232-31-7) is a pyridine derivative featuring a 2,4-dichlorophenoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring . This compound’s structure combines electron-withdrawing substituents (nitro and chlorine atoms) with a phenoxy moiety, which is commonly associated with herbicidal activity in synthetic auxins like 2,4-D .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDZKOFWHYUPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950953
Record name 2-(2,4-Dichlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-31-7
Record name Pyridine, 2-(2,4-dichlorophenoxy)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028232317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Research Findings and Implications

  • Herbicidal Activity: Phenoxy derivatives like 2,4-D and 2,4-DP exhibit broad-spectrum weed control, suggesting that this compound’s bioactivity could be modulated by the pyridine ring’s electronic properties .
  • Synthetic Utility : Nitropyridine derivatives serve as precursors for pharmaceuticals, with substituent positions (e.g., methoxy vs. chlorine) dictating reactivity in coupling reactions .
  • Safety Profiles: Dichlorophenoxy compounds often require stringent handling due to carcinogenic risks, whereas nitro-substituted pyridines prioritize control of dust exposure .

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